molecular formula C7H8N4O2.C2H7NO<br>C9H15N5O3 B1210616 Theophylline olamine CAS No. 573-41-1

Theophylline olamine

Cat. No. B1210616
CAS RN: 573-41-1
M. Wt: 241.25 g/mol
InChI Key: DAAFJZUNCOXSKD-UHFFFAOYSA-N
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Description

Theophylline olamine is a compound derived from theophylline, a methylxanthine drug. Theophylline is known for its bronchodilator properties and is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is a salt form that enhances the solubility and stability of theophylline, making it more effective for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline olamine can be synthesized through the reaction of theophylline with ethanolamine. The reaction typically involves dissolving theophylline in a suitable solvent, such as water or ethanol, and then adding ethanolamine under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the this compound salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where theophylline and ethanolamine are mixed in precise ratios. The reaction is monitored for temperature, pH, and concentration to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain the pharmaceutical-grade this compound.

Chemical Reactions Analysis

Types of Reactions: Theophylline olamine undergoes various chemical reactions, including:

    Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: 1,3-dimethyluric acid.

    Reduction: Reduced forms of theophylline.

    Substitution: Various substituted xanthine derivatives.

Scientific Research Applications

Theophylline olamine has a wide range of scientific research applications:

Mechanism of Action

Theophylline olamine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells . This results in the relaxation of bronchial smooth muscles and bronchodilation. Additionally, this compound blocks adenosine receptors, which contributes to its anti-inflammatory and bronchodilator effects .

Similar Compounds:

    Caffeine: Another methylxanthine with similar bronchodilator properties but more pronounced central nervous system stimulant effects.

    Theobromine: Found in chocolate, it has milder bronchodilator effects compared to theophylline.

    Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes.

Uniqueness: this compound is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical formulations. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor blockade, also distinguishes it from other methylxanthines .

properties

CAS RN

573-41-1

Molecular Formula

C7H8N4O2.C2H7NO
C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);4H,1-3H2

InChI Key

DAAFJZUNCOXSKD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N

Other CAS RN

573-41-1

synonyms

theophylline ethanolamine
theophylline olamine

Origin of Product

United States

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